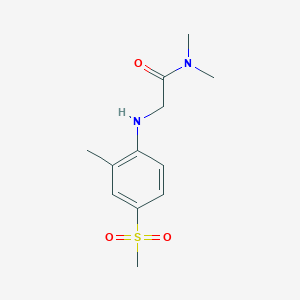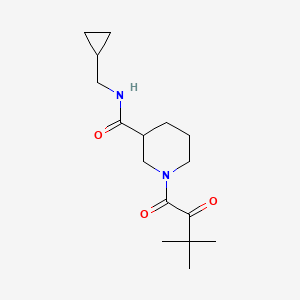
N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide: is an organic compound with a complex structure that includes both amide and sulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide typically involves the reaction of N,N-dimethylacetamide with 2-methyl-4-methylsulfonylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The use of advanced purification techniques such as crystallization and distillation is essential to achieve the required purity for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of novel compounds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biological pathways and mechanisms.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethylformamide (DMF): A commonly used solvent in organic synthesis with similar amide functionality.
N,N-dimethylacetamide (DMAc): Another solvent with similar properties but different applications.
N,N-dimethyl-1,2-ethanediamine: A compound with similar dimethylamine groups but different overall structure and reactivity.
Uniqueness: N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide is unique due to the presence of both amide and sulfonyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-7-10(18(4,16)17)5-6-11(9)13-8-12(15)14(2)3/h5-7,13H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAALQNPIWOWCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)NCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetyl-1-methyl-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6966915.png)
![5-(methoxymethyl)-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6966916.png)
![4-acetyl-1-methyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]pyrrole-2-carboxamide](/img/structure/B6966920.png)
![N-[3-(butylsulfamoyl)phenyl]-3,3-dimethyl-2-oxobutanamide](/img/structure/B6966925.png)
![4-acetyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B6966929.png)
![(4aR,7aS)-6-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B6966935.png)
![2-(2-hydroxyethyl)-N-[(1-methylsulfonylpiperidin-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6966940.png)
![3-[(3-methylphenyl)methyl]-N-[(1-methylsulfonylpiperidin-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B6966953.png)
![2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6966958.png)
![6-chloro-4-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6966965.png)
![(3-Methyl-1,2-thiazol-4-yl)-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B6966973.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B6966986.png)
![1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone](/img/structure/B6966989.png)
